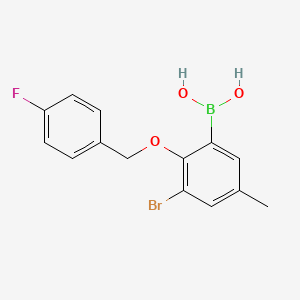

3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid

Vue d'ensemble

Description

3-Bromo-2-(4’-fluorobenzyloxy)-5-methylphenylboronic acid is a boronic acid derivative with the molecular formula C13H11BBrFO3. It is a compound of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(4’-fluorobenzyloxy)-5-methylphenylboronic acid typically involves the following steps:

Benzyloxy Substitution: The attachment of a 4’-fluorobenzyloxy group to the phenyl ring.

Boronic Acid Formation: The conversion of the phenyl ring into a boronic acid derivative.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for research and industrial applications .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most prominent application for this compound. The boronic acid moiety reacts with aryl halides or triflates in the presence of a palladium catalyst and base to form biaryl structures .

Key Reaction Parameters

Mechanistic Notes :

- The electron-withdrawing 4-fluorobenzyloxy group enhances the electrophilicity of the boronic acid, accelerating transmetallation .

- The methyl group provides steric stabilization, reducing side reactions like protodeboronation .

Example Reaction :

Reaction with 2-chloronicotinic acid derivatives under Pd(OAc)₂ catalysis and K₃PO₄ base yields biaryl products relevant to antibiotic synthesis (e.g., ozenoxacin) .

Protodeboronation

Under acidic or highly polar conditions, protodeboronation can occur, leading to loss of the boronic acid group. This is mitigated by:

- Using aprotic solvents (e.g., THF) .

- Adding phase-transfer catalysts like tetrabutylammonium bromide (TBAB) .

Anhydride Formation

The compound may form boroxine anhydrides upon dehydration, as noted in Sigma-Aldrich documentation . This requires storage under inert conditions and reactivation via hydrolysis before use.

Bromine Substitution

The bromine atom at the 3-position can participate in:

- Nucleophilic Aromatic Substitution (e.g., with amines or alkoxides) .

- Transition Metal-Catalyzed Coupling (e.g., Buchwald-Hartwig amination) .

Ether Cleavage

The 4-fluorobenzyloxy group is stable under basic Suzuki conditions but can be cleaved using:

- Hydrogenolysis (H₂/Pd-C) to yield phenolic intermediates .

- Lewis Acids (e.g., BBr₃) in dichloromethane .

Comparison with Analogous Boronic Acids

Limitations and Research Gaps

- Limited published data on enantioselective couplings using this specific boronic acid.

- Stability under microwave-assisted Suzuki conditions remains unexplored.

Applications De Recherche Scientifique

2.1. Pharmaceutical Synthesis

3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid is utilized in the synthesis of pharmaceutical compounds. Its ability to participate in cross-coupling reactions makes it a valuable intermediate for creating biaryl structures that are prevalent in many drug candidates. For instance, it can be applied to synthesize inhibitors of various biological targets, including those involved in cancer and metabolic disorders .

2.2. Development of Agrochemicals

The compound can also be employed in the synthesis of agrochemicals, where biaryl motifs are often critical for biological activity. The versatility of boronic acids allows for the development of new herbicides and pesticides that exhibit improved efficacy and selectivity .

2.3. Material Science

In material science, boronic acids are used to create polymers and materials with specific properties. This compound can serve as a monomer in the synthesis of advanced materials, including those used in sensors and electronic devices due to its electronic properties .

3.1. Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing a series of anticancer agents through Suzuki-Miyaura coupling with various aryl halides. The resulting compounds exhibited significant cytotoxicity against cancer cell lines, showcasing the potential of this boronic acid derivative in drug discovery .

3.2. Development of Selective Herbicides

Research has highlighted the application of this compound in developing selective herbicides that target specific weed species while minimizing damage to crops. The synthesis involved coupling reactions that produced new biaryl compounds with enhanced herbicidal activity compared to existing products on the market .

Summary Table of Applications

| Application Area | Description | Notable Benefits |

|---|---|---|

| Pharmaceutical Synthesis | Synthesis of drug candidates with biaryl structures | Improved efficacy against diseases |

| Agrochemical Development | Creation of selective herbicides and pesticides | Enhanced selectivity and reduced toxicity |

| Material Science | Use as a monomer for advanced materials | Tailored electronic properties |

Mécanisme D'action

The mechanism of action of 3-Bromo-2-(4’-fluorobenzyloxy)-5-methylphenylboronic acid involves its interaction with specific molecular targets and pathways. As a boronic acid derivative, it can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Bromo-2-(4’-fluorobenzyloxy)phenylboronic acid: Lacks the methyl group present in 3-Bromo-2-(4’-fluorobenzyloxy)-5-methylphenylboronic acid.

2-(4’-Fluorobenzyloxy)-5-methylphenylboronic acid: Lacks the bromine atom.

3-Bromo-5-methylphenylboronic acid: Lacks the 4’-fluorobenzyloxy group.

Uniqueness

The presence of both the bromine atom and the 4’-fluorobenzyloxy group in 3-Bromo-2-(4’-fluorobenzyloxy)-5-methylphenylboronic acid imparts unique reactivity and properties, making it distinct from other similar compounds .

Activité Biologique

3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid is a boronic acid derivative that has attracted significant attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including the bromine and fluorine substituents, provide it with distinctive electronic properties that enhance its biological activity. This article reviews the compound's biological activities, focusing on its anticancer potential, enzyme inhibition capabilities, and its role in synthetic applications.

The compound's structure can be represented as follows:

This structure includes a boronic acid functional group, which is pivotal for its reactivity and biological interactions. The presence of bromine and fluorine atoms significantly influences its electronic characteristics and reactivity in chemical reactions.

Anticancer Potential

Research has highlighted the anticancer properties of boronic acids, including this compound. Studies indicate that boronic acids can inhibit key enzymes involved in cancer progression, such as proteasomes and deubiquitinating enzymes. These interactions may lead to the promotion of apoptosis in cancer cells.

- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results demonstrated significant cytotoxicity, with IC50 values indicating potent activity against these cell lines.

- Mechanistic Insights : The mechanism of action involves disruption of critical signaling pathways necessary for cell proliferation. This disruption leads to increased apoptosis rates in treated cancer cells.

- Animal Models : In vivo studies using mouse models showed that formulations containing this compound significantly reduced tumor size, supporting its potential as a therapeutic agent.

Enzyme Inhibition

Boronic acids are known for their ability to act as enzyme inhibitors. This compound has been investigated for its interaction with serine proteases and other enzymes implicated in various diseases.

- Enzyme Targets : Research suggests that this compound can inhibit deubiquitinating enzymes, which are critical in regulating protein degradation pathways associated with cancer.

Comparison with Related Compounds

A comparative analysis of this compound with other boronic acids reveals variations in biological activity based on structural differences:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Unique substitution pattern enhances reactivity | Anticancer properties; enzyme inhibition |

| 3-Bromo-2-fluoro-5-methylphenylboronic acid | Similar structure but different substitution | Moderate anticancer activity |

| 4-Methoxyphenylboronic acid | Different functional group | Lower enzyme inhibition |

This table illustrates how variations in substitution patterns can influence the biological activities of boronic acids.

Case Studies and Research Findings

Recent studies have focused on synthesizing novel derivatives of this compound and evaluating their biological activities:

- Synthesis of Derivatives : Researchers have synthesized various derivatives to explore their biological activities further. These studies have shown that modifications to the boronic acid structure can enhance or diminish anticancer properties.

- In Vitro Cytotoxicity : A comprehensive study assessed the cytotoxic effects of several derivatives on different cancer cell lines, revealing that specific modifications could significantly increase potency against certain types of cancer.

- Mechanistic Studies : Investigations into how these compounds interact at the molecular level have provided insights into their mechanisms of action, particularly regarding their ability to interfere with signaling pathways critical for tumor growth.

Propriétés

IUPAC Name |

[3-bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BBrFO3/c1-9-6-12(15(18)19)14(13(16)7-9)20-8-10-2-4-11(17)5-3-10/h2-7,18-19H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGXFVHJKMZADN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC2=CC=C(C=C2)F)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584495 | |

| Record name | {3-Bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-41-5 | |

| Record name | B-[3-Bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-Bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.